molecular formula C13H16N2O7S B2559852 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid CAS No. 1009005-00-8

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid

Cat. No. B2559852
CAS RN: 1009005-00-8
M. Wt: 344.34
InChI Key: BCJADHDQEGJTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid” is a chemical compound with the CAS Number: 1009005-00-8 . It has a molecular weight of 344.34 and the molecular formula is C13H16N2O7S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O7S/c14-12(16)4-2-9(13(17)18)15-23(19,20)8-1-3-10-11(7-8)22-6-5-21-10/h1,3,7,9,15H,2,4-6H2,(H2,14,16)(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that it could interact with biological systems in a variety of ways, depending on its specific chemical structure and properties .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve laboratory studies, computational modeling, and potentially even preclinical or clinical trials if the compound shows promise in initial studies .

properties

IUPAC Name

5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7S/c14-12(16)4-2-9(13(17)18)15-23(19,20)8-1-3-10-11(7-8)22-6-5-21-10/h1,3,7,9,15H,2,4-6H2,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJADHDQEGJTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.